2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the dimethylamino group. One common method involves the reaction of a suitable precursor with dimethylamine under controlled conditions to form the desired product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production with improved efficiency and sustainability compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-pyrrolidine derivatives and compounds with similar functional groups, such as:
- 2-Amino-1-(pyrrolidin-1-yl)propan-1-one
- 2-Amino-1-(dimethylamino)butan-1-one
- 2-Amino-1-(methylamino)pyrrolidin-1-yl)-propan-1-one
Uniqueness
What sets 2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)-3-methylbutan-1-one apart is its specific combination of functional groups and stereochemistry. The presence of the dimethylamino group and the (S)-configuration contribute to its unique reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H23N3O |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3 |
InChI Key |
MPULQAZKGXFYJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C)N |
Origin of Product |
United States |
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